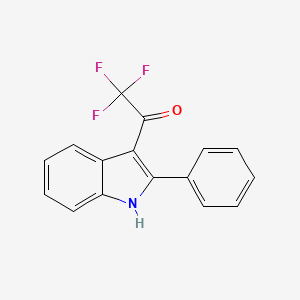

2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

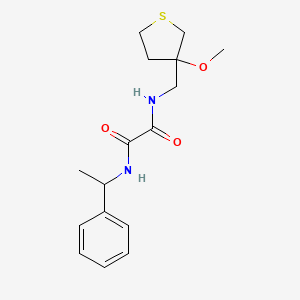

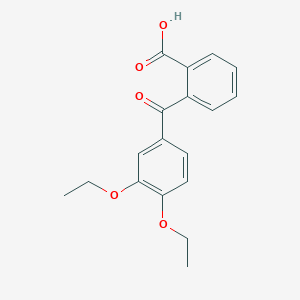

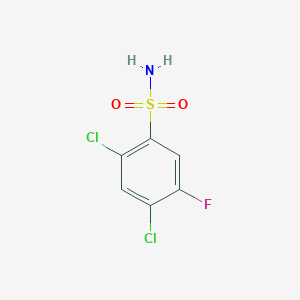

2,2,2-Trifluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone is a chemical compound with the formula C16H10F3NO . It is a complex organic molecule that contains an indole ring, a phenyl group, and a trifluoroethanone group .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and formula. It contains an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a phenyl group (a benzene ring), and a trifluoroethanone group (a ketone with three fluorine atoms attached to the alpha carbon). The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources. Information such as melting point, boiling point, density, and solubility would typically be included in this analysis .科学的研究の応用

Electrophilic Trifluoromethylthiolation Reagents

2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one, a compound related to 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone, serves as an effective electrophilic trifluoromethylthiolation reagent under copper catalysis. This utility facilitates the transformation of enamines, indoles, β-keto esters, pyrroles, and anilines into corresponding trifluoromethylthio compounds, demonstrating its importance in the synthesis of β-lactam triflones and coupling-type trifluoromethylthiolation reactions of aryl iodides Huang et al., 2016.

Hyperbranched Polymers

2,2,2-Trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone has been utilized in the synthesis of linear and hyperbranched polymers with controlled degrees of branching from 0 to 100%. These polymers were synthesized through self-polycondensation, demonstrating the compound's utility in creating materials with varied branching degrees, which could have implications for materials science and engineering Segawa et al., 2010.

Synthesis of 3,1‐Benzoxazines and 3,1‐Benzothiazines

The synthesis of 2,2,2-trifluoro-l-[2-(dialkyl-amino)phenyl]ethanones and their conversion into a mixture of cis- and trans-pyrrolo- and pyrido[1,2-a][3,1]benzoxazines highlight the compound's versatility in heterocyclic chemistry. These findings provide a foundation for further chemical synthesis and the development of novel compounds with potential pharmaceutical applications Nijhuis et al., 2010.

Novel Arylene Ether Polymers

The synthesis of novel arylene ether polymers with high glass-transition temperatures and organosolubility illustrates the compound's application in polymer science. These polymers exhibit excellent thermal stability and are soluble in a wide range of organic solvents, suggesting their potential use in high-performance materials Huang et al., 2007.

Antifungal and Anti-inflammatory Agents

The compound's derivatives have been evaluated for their antifungal and anti-inflammatory properties. For instance, novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and tested for their analgesic, anti-inflammatory, and nitric oxide releasing properties. These studies highlight the compound's potential in developing new therapeutic agents Abadi et al., 2005.

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s trifluoroacetophenone group may influence its pharmacokinetic properties, potentially affecting its bioavailability .

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

特性

IUPAC Name |

2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)15(21)13-11-8-4-5-9-12(11)20-14(13)10-6-2-1-3-7-10/h1-9,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLZFNWNJPQTIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2929771.png)

![2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B2929775.png)